4'-FLUORO-BIPHENYL-4-METHANamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4'-Fluoro-biphenyl-4-methanamine, is a fluorinated organic molecule that is structurally related to biphenyl derivatives. While the specific compound is not directly mentioned in the provided papers, the research on similar fluorinated biphenyl compounds and their derivatives offers insights into the chemical behavior and applications of such molecules. These compounds are of significant interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of fluorinated biphenyl compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of N,N'-Diphenyl-N,N'-bis(2-fluorophenyl)-1,1'-biphenyl-4,4'-diamine was achieved via the palladium-catalyzed Buchwald-Hartwig reaction, which is a common method for forming carbon-nitrogen bonds in the presence of a palladium catalyst . This method is known for its efficiency and the ability to yield products with high purity.

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds is characterized by the presence of a biphenyl core, which can be substituted with various functional groups, including fluorine atoms. The presence of fluorine can significantly influence the electronic properties of the molecule due to its high electronegativity. For example, the crystal structure of a related compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction, revealing the influence of fluorine substitution on the overall molecular conformation .

Chemical Reactions Analysis

Fluorinated biphenyl compounds can participate in a variety of chemical reactions, often serving as key intermediates. The reactivity of these compounds can be attributed to the presence of functional groups that can undergo transformations. For instance, the synthesis of N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Methanamine derivatives involves a four-component reaction that includes a benzyl amine and benzaldehyde derivatives, showcasing the versatility of biphenyl compounds in multi-component synthetic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated biphenyl compounds are influenced by their molecular structure. The introduction of fluorine atoms can lead to increased stability and changes in the electronic properties of the molecule. These changes can affect the compound's solubility, boiling and melting points, and its behavior in different chemical environments. The spectroscopic properties, such as UV-Vis absorption and fluorescence, are also key characteristics that can be altered by fluorine substitution, as seen in the intense blue fluorescence emitted by the fluorinated tetraphenylbenzidine derivative .

Scientific Research Applications

Novel Antidepressant-like Activity

A study has designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors, showing potent antidepressant-like activity. These derivatives demonstrated high 5-HT1A receptor affinity and selectivity, and the lead structure exhibited promising antidepressant-like effects in rat models (Sniecikowska et al., 2019).

Potential Anti-Parkinsonian Agents

Another research identified alpha-silyl amines, including derivatives of 4-fluorobenzyl-dimethyl-silyl-methanamine, as potent inhibitors of rat brain MAO-B. These compounds show potential as a new family of anti-Parkinsonian agents due to their selective inhibition properties (Danzin et al., 1989).

Catalyst in Transfer Hydrogenation Reactions

In the field of chemistry, 4-phenylquinazolin-2-yl)methanamine, a derivative, has been utilized to synthesize N-heterocyclic ruthenium(II) complexes. These complexes have shown excellent efficacy as catalysts in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

Synthesis of Novel Compounds

Research has successfully synthesized and characterized new compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, showing the potential for creating novel chemical entities (Shimoga et al., 2018).

Development of New Polyamides

The compound bis(4-(4-(4-aminophenoxy)phenoxy)phenyl) methanone, a derivative, has been used in creating novel poly(keto ether ether amide)s. These polyamides exhibit high thermal stability and enhanced solubility, indicating significant applications in material science (Sabbaghian et al., 2015).

properties

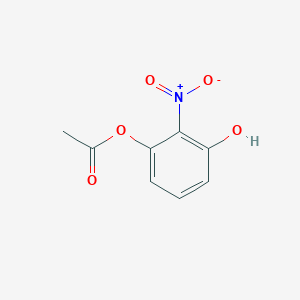

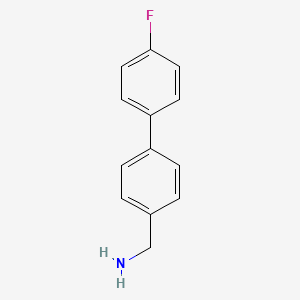

IUPAC Name |

[4-(4-fluorophenyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOOSUGWQICZRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-FLUORO-BIPHENYL-4-METHANamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)